2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene, commonly known as TPTP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. TPTP is a bicyclic nitrogen-containing compound that has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of TPTP is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth and survival of cancer and virus cells. TPTP has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA. TPTP has also been found to inhibit the activity of RNA polymerase, an enzyme that is involved in the synthesis of RNA.
Biochemical And Physiological Effects
TPTP has been found to exhibit both biochemical and physiological effects. TPTP has been found to induce apoptosis, or programmed cell death, in cancer cells. TPTP has also been found to inhibit the replication of certain viruses, including HIV and herpes simplex virus. TPTP has been found to exhibit low toxicity in animal studies, making it a potential candidate for the development of new drugs.
Advantages And Limitations For Lab Experiments
The advantages of using TPTP in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, the limitations of using TPTP in lab experiments include its low solubility in water, which can make it difficult to work with, and its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research involving TPTP. One area of research involves the development of new drugs based on TPTP, particularly for the treatment of cancer and viral infections. Another area of research involves the synthesis of new heterocyclic compounds using TPTP as a building block. TPTP can also be used as a catalyst in various organic reactions, and further research can be conducted to explore its potential applications in catalysis.
Synthesis Methods
TPTP has been synthesized using various methods, including the reaction of 1,3-dimethylbarbituric acid with hydrazine hydrate, followed by cyclization with formaldehyde and ammonia. Another method involves the reaction of 1,3-dimethylbarbituric acid with hydrazine hydrate, followed by cyclization with acetaldehyde and ammonia. The synthesis of TPTP has also been achieved using other methods such as the reaction of 1,3-dimethylbarbituric acid with hydrazine hydrate, followed by cyclization with paraformaldehyde and ammonia.
Scientific Research Applications
TPTP has been extensively studied for its potential applications in various fields, including medicine, material science, and catalysis. TPTP has been found to exhibit antitumor and antiviral activity, making it a potential candidate for the development of new drugs. TPTP has also been used as a building block for the synthesis of other heterocyclic compounds, such as pyrazoles and pyridazines. TPTP has been used as a catalyst in various organic reactions, including the synthesis of pyrroles and pyrazoles.
properties
CAS RN |
143262-50-4 |
---|---|
Product Name |
2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene |
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2,9,11-triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene |
InChI |
InChI=1S/C12H11N3/c1-2-4-11-10(3-1)14-12-13-8-5-6-9(7-8)15(11)12/h1-6,8-9H,7H2,(H,13,14) |
InChI Key |
FKUVHYKSJPLKPX-UHFFFAOYSA-N |
Isomeric SMILES |
C1C2C=CC1N3C4=CC=CC=C4NC3=N2 |
SMILES |
C1C2C=CC1N3C4=CC=CC=C4N=C3N2 |
Canonical SMILES |
C1C2C=CC1N3C4=CC=CC=C4NC3=N2 |
synonyms |
2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,5-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.